Lipophilicity Reduction: cLogP Differential Between Target Piperazine and Piperidine Analog (ΔXLogP3 = –0.8)
The target compound exhibits a computed XLogP3 of 3.9, compared to 4.7 for the closest ring-system analog 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine (CAS 1159825-39-4), representing a logP reduction of 0.8 units attributable to the replacement of a piperidine ring carbon with a piperazine nitrogen [1]. This difference falls within the range considered meaningful for aqueous solubility and permeability modulation under Lipinski guidelines.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 1-N-Boc-4-(4-bromo-2-chlorophenoxy)piperidine: XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = –0.8 (target more hydrophilic) |
| Conditions | PubChem computed descriptor; XLogP3 3.0 algorithm; identical computational framework applied to both compounds |
Why This Matters
A 0.8 logP unit reduction can materially improve aqueous solubility of downstream deprotected intermediates in biological assay media, making the piperazine scaffold preferable for lead series requiring balanced hydrophilicity.
- [1] PubChem. Computed Properties comparison: CID 91800346 (XLogP3 = 3.9) vs. CID 50999083 (XLogP3 = 4.7). National Center for Biotechnology Information. Accessed 2026-05-08. View Source
